

Best practices for handling and storing solid SR 142948

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Technical Support Center: SR 142948

This technical support center provides best practices for handling and storing solid **SR 142948**, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SR 142948 is a potent, orally active, and selective non-peptide antagonist of the neurotensin receptor (NT).[1][2]

Property	Value	Reference
Molecular Formula	Сз9Н51N5О6	[3]
Molecular Weight	685.86 g/mol	[3]
CAS Number	184162-64-9	[3]
Appearance	Solid powder	[1]
Purity	≥97%	[3]
IC50	0.32 nM (HT-29 cells), 1.19 nM (h-NTR1-CHO cells), 3.96 nM (adult rat brain)	[1][2]



Handling and Storage of Solid SR 142948

1. What are the recommended storage conditions for solid **SR 142948**?

Solid **SR 142948** should be stored at +4°C for long-term stability.[3]

2. What personal protective equipment (PPE) should be worn when handling solid SR 142948?

While a specific Safety Data Sheet (SDS) for **SR 142948** is not publicly available, it is prudent to handle it as a potent pharmacological compound. The following PPE is recommended:

- Gloves: Wear two pairs of nitrile gloves.[4]
- Lab Coat: A disposable, low-permeability lab coat is recommended.[4]
- Eye Protection: Use chemical safety goggles.[5]
- Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator (e.g., N95) is advised to prevent inhalation of fine particles.[5]
- 3. How should I handle the weighing and transfer of solid **SR 142948**?

All manipulations of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[5] Use appropriate antistatic tools for weighing and transferring the powder.

Stock Solution Preparation and Storage

1. What are the recommended solvents for preparing **SR 142948** stock solutions?

SR 142948 is soluble in the following solvents:

Solvent	Maximum Concentration	Reference
DMSO	75 mM	[3]
Water	25 mM	[3]



2. How should I prepare stock solutions?

To prepare a stock solution, add the solvent to the vial of solid **SR 142948** and vortex or sonicate until the solid is completely dissolved. For in vivo studies, specific formulations are often required. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

3. What are the recommended storage conditions for **SR 142948** stock solutions?

Stock solutions of **SR 142948** in DMSO can be stored under the following conditions:

- -80°C: for up to 6 months[1]
- -20°C: for up to 1 month[1]

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Troubleshooting Guides In Vitro Experiments

Issue 1: High non-specific binding in radioligand binding assays.

- Possible Cause: The radioligand or SR 142948 may be binding to the filter paper or other components of the assay system.
- Solution:
 - Pre-soak filter plates with a solution like 0.1% to 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter material.
 - Include a detergent (e.g., 0.1% BSA) in the assay and wash buffers.
 - Optimize the number and volume of washes to ensure complete removal of unbound radioligand.[6]

Issue 2: Low or no signal in a calcium mobilization assay.



Possible Cause:

- Cell health: The cells may not be healthy or may have been passaged too many times.
- Receptor expression: The level of neurotensin receptor expression may be too low.
- Dye loading: The calcium indicator dye may not have been loaded properly.

Solution:

- Use cells at a low passage number and ensure they are healthy and viable before starting the experiment.
- Verify the expression of the neurotensin receptor in your cell line.
- Optimize the dye loading protocol, including dye concentration and incubation time.

In Vivo Experiments

Issue 3: High variability in animal responses.

- Possible Cause:
 - Animal-to-animal variation: Differences in age, weight, or strain of the animals.
 - Procedural inconsistencies: Variations in the administration of the compound.
- Solution:
 - Use animals of the same strain, age, and weight range.
 - Standardize the administration procedure, including the route, volume, and timing of the injection. For oral gavage, ensure consistent placement of the gavage needle.

Issue 4: Unexpected behavioral effects.

Possible Cause:



- Dose-response relationship: SR 142948, like other neurotensin receptor ligands, may exhibit a biphasic or U-shaped dose-response curve.
- Off-target effects: Although selective, high concentrations of the antagonist may lead to off-target effects.

Solution:

- Perform a thorough dose-response study to fully characterize the behavioral effects of SR
 142948 in your specific model.
- Include appropriate control groups, including a vehicle-only group, to rule out non-specific effects.

Experimental ProtocolsIn Vitro: Calcium Mobilization Assay

This protocol provides a general framework for measuring the antagonist activity of **SR 142948** on neurotensin-induced calcium mobilization in a cell line expressing the neurotensin receptor 1 (NTR1).

Materials:

- HEK293 cells stably expressing human NTR1
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Neurotensin (agonist)
- SR 142948 (antagonist)
- 96-well black-walled, clear-bottom plates
- Fluorescence plate reader with an injection system

Procedure:



- Cell Plating: Seed the NTR1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- · Dye Loading:
 - Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
 - Remove the cell culture medium and add the dye solution to each well.
 - Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
- Compound Addition:
 - Prepare serial dilutions of SR 142948 in the assay buffer.
 - Add the SR 142948 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation and Signal Reading:
 - Prepare a solution of neurotensin at a concentration that elicits a submaximal response (e.g., EC₈₀).
 - Place the plate in the fluorescence plate reader.
 - Set the reader to record fluorescence intensity over time.
 - Inject the neurotensin solution into the wells and continue recording the fluorescence signal.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Plot the response as a function of the SR 142948 concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo: Oral Administration in Rodents

Troubleshooting & Optimization





This protocol describes the oral administration of **SR 142948** to mice or rats for behavioral studies.

Materials:

- SR 142948
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Oral gavage needles (appropriate size for the animal)
- Syringes

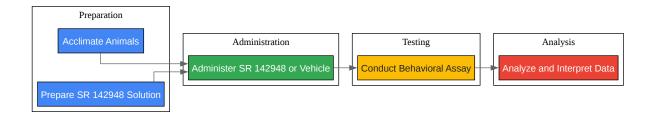
Procedure:

- Animal Handling: Acclimate the animals to the experimental room and handling procedures for a sufficient period before the experiment.
- Compound Preparation:
 - Prepare the SR 142948 solution in the chosen vehicle at the desired concentration.
 Ensure the compound is fully dissolved.
 - Prepare a vehicle-only solution for the control group.
- Administration:
 - · Gently restrain the animal.
 - Measure the correct volume of the SR 142948 solution or vehicle based on the animal's body weight.
 - Carefully insert the oral gavage needle into the esophagus and deliver the solution directly into the stomach.
- Post-Administration Observation:
 - Return the animal to its home cage and monitor for any adverse reactions.



• Proceed with the behavioral testing at the predetermined time point after administration.

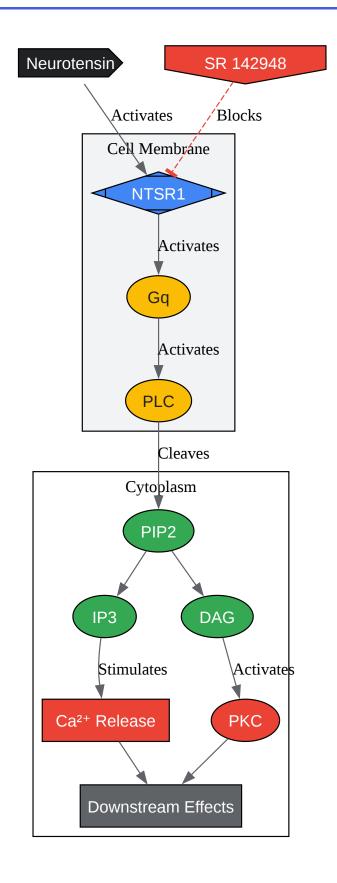
Visualizations



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Caption: General experimental workflow for in vivo studies with SR 142948.





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Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).



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